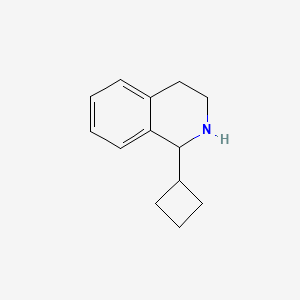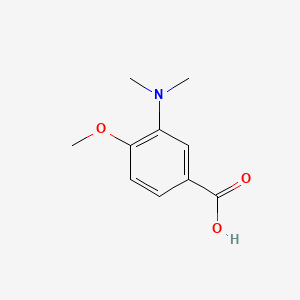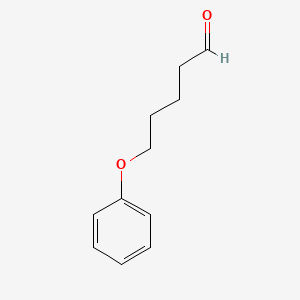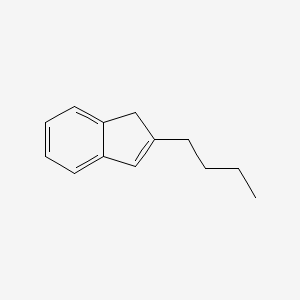
1-Cyclobutyl-1,2,3,4-tetrahydroisoquinoline
Descripción general
Descripción
1-Cyclobutyl-1,2,3,4-tetrahydroisoquinoline is a chemical compound with the empirical formula C13H17N . It is a solid substance and is part of a class of compounds known as 1,2,3,4-tetrahydroisoquinolines (THIQ), which are commonly found in nature .
Synthesis Analysis
The synthesis of 1,2,3,4-tetrahydroisoquinolines (THIQ) was first described by Pictet and Spengler in 1911 . The reaction involves the cyclization of an N-acyl derivative of β-phenylethylamine in the presence of a dehydrating agent such as POCl3, P2O5, ZnCl2 to generate 3,4-dihydro isoquinoline derivatives .
Molecular Structure Analysis
The molecular weight of 1-Cyclobutyl-1,2,3,4-tetrahydroisoquinoline is 187.28 . The SMILES string representation of its structure is C1 (C2CCC2)C (C=CC=C3)=C3CCN1 .
Chemical Reactions Analysis
1,2,3,4-Tetrahydroisoquinolines (THIQ) are known for their diverse biological activities against various infective pathogens and neurodegenerative disorders . They have been synthesized for various therapeutic activities, with noticeable success in the area of drug discovery for cancer and CNS .
Physical And Chemical Properties Analysis
1-Cyclobutyl-1,2,3,4-tetrahydroisoquinoline is a solid substance . Its empirical formula is C13H17N and it has a molecular weight of 187.28 .
Aplicaciones Científicas De Investigación
1,2,3,4-Tetrahydroisoquinolines are a large group of natural products and therapeutic lead compounds . They exert diverse biological activities against various infective pathogens and neurodegenerative disorders . Due to these reasons, the THIQ heterocyclic scaffold has garnered a lot of attention in the scientific community .
Medicinal Chemistry
THIQ analogs have been used in medicinal chemistry due to their diverse biological activities . They have been developed into novel analogs with potent biological activity . The structural–activity relationship (SAR) and their mechanism of action have been studied .
Synthesis of Alkaloids
THIQs are important structural motifs of various natural products and therapeutic lead compounds . In recent years, there has been considerable research interest in the synthesis of C(1)-substituted derivatives of THIQs, as they can act as precursors for various alkaloids displaying multifarious biological activities .
Multicomponent Reactions
THIQs have been used in multicomponent reactions (MCRs) for the generation of molecular diversity and complexity . MCRs improve the atom economy, selectivity, and yield of the product and thus occupy a central place in the toolbox of sustainable synthetic methodologies .
Neurodegenerative Disorders
THIQ based natural and synthetic compounds exert diverse biological activities against various neurodegenerative disorders . They have been developed into novel analogs with potent biological activity . The structural–activity relationship (SAR) and their mechanism of action have been studied .
Infective Pathogens
THIQ based natural and synthetic compounds exert diverse biological activities against various infective pathogens . They have been developed into novel analogs with potent biological activity . The structural–activity relationship (SAR) and their mechanism of action have been studied .
Green and Sustainable Chemistry
In the concept of green and sustainable chemistry, efficient and recyclable catalysts in multicomponent reactions (MCRs) are highly desired . Leaching of metal catalyst to the final product can limit its use in various pharmaceutical applications .
Safety And Hazards
The safety data sheet for 1-Cyclobutyl-1,2,3,4-tetrahydroisoquinoline suggests that it should be handled with care. It is recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes . It is also advised to use personal protective equipment, wear chemical impermeable gloves, and ensure adequate ventilation .
Direcciones Futuras
1,2,3,4-Tetrahydroisoquinolines (THIQ) have garnered a lot of attention in the scientific community due to their diverse biological activities . They may prove to be promising candidates for various infectious diseases, such as malaria, tuberculosis, HIV-infection, HSV-infection, leishmaniasis, etc . They can also be developed as a novel class of drugs for various therapeutic activities with unique mechanisms of action .
Propiedades
IUPAC Name |
1-cyclobutyl-1,2,3,4-tetrahydroisoquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N/c1-2-7-12-10(4-1)8-9-14-13(12)11-5-3-6-11/h1-2,4,7,11,13-14H,3,5-6,8-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZKHQILNYWQRIO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C2C3=CC=CC=C3CCN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50469108 | |
| Record name | 1-cyclobutyl-1,2,3,4-tetrahydroisoquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50469108 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Cyclobutyl-1,2,3,4-tetrahydroisoquinoline | |
CAS RN |
886759-47-3 | |
| Record name | 1-cyclobutyl-1,2,3,4-tetrahydroisoquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50469108 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![1-Chloro-4-[(prop-2-yn-1-yl)sulfanyl]benzene](/img/structure/B1314360.png)



![4-[(4-Chloro-1-naphthyl)oxy]-3-(trifluoromethyl)-phenylamine](/img/structure/B1314368.png)

![Bicyclo[3.2.1]octan-3-amine](/img/structure/B1314372.png)
![4-[(3,4-Dichlorophenyl)methoxy]aniline](/img/structure/B1314381.png)



